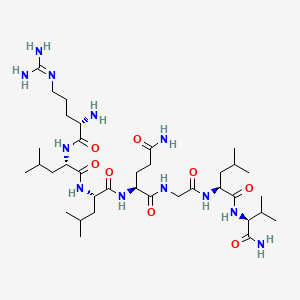
Secretin (21-27)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Secretin (21-27) is a peptide hormone that plays a crucial role in the regulation of water homeostasis and the pH levels in the duodenum. It is a segment of the full-length secretin peptide, which consists of 27 amino acids. Secretin is produced by the S cells of the duodenum and is involved in stimulating the secretion of bicarbonate from the pancreas and bile ducts, thereby neutralizing the acidic chyme entering the small intestine from the stomach .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Secretin (21-27) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Industrial Production Methods: Industrial production of Secretin (21-27) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the peptide.
化学反应分析
Types of Reactions: Secretin (21-27) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products formed from these reactions include oxidized, reduced, or substituted variants of Secretin (21-27), each with potentially different biological activities .
科学研究应用
Secretin (21-27) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its interaction with receptors.
Medicine: Explored for its potential therapeutic applications in conditions like pancreatic insufficiency and certain gastrointestinal disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis .
作用机制
Secretin (21-27) exerts its effects by binding to the secretin receptor, a G protein-coupled receptor located on the surface of target cells. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in the secretion of bicarbonate and water from the pancreas and bile ducts. This mechanism helps neutralize the acidic chyme and maintain the pH balance in the duodenum .
相似化合物的比较
Secretin (21-27) is part of the secretin superfamily, which includes other peptides like:
- Vasoactive Intestinal Peptide (VIP)
- Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)
- Glucagon
- Glucose-Dependent Insulinotropic Polypeptide (GIP)
Uniqueness: Secretin (21-27) is unique in its specific role in regulating the pH of the duodenum and its targeted action on the pancreas and bile ducts. While other peptides in the secretin superfamily share structural similarities and some overlapping functions, Secretin (21-27) is distinct in its primary physiological role and receptor specificity .
属性
CAS 编号 |
45323-83-9 |
|---|---|
分子式 |
C36H68N12O8 |
分子量 |
797.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide |
InChI |
InChI=1S/C36H68N12O8/c1-18(2)14-24(35(56)48-29(21(7)8)30(39)51)44-28(50)17-43-32(53)23(11-12-27(38)49)45-33(54)26(16-20(5)6)47-34(55)25(15-19(3)4)46-31(52)22(37)10-9-13-42-36(40)41/h18-26,29H,9-17,37H2,1-8H3,(H2,38,49)(H2,39,51)(H,43,53)(H,44,50)(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H4,40,41,42)/t22-,23-,24-,25-,26-,29-/m0/s1 |
InChI 键 |
YBMXBJXMYNRVEZ-WTWMNNMUSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


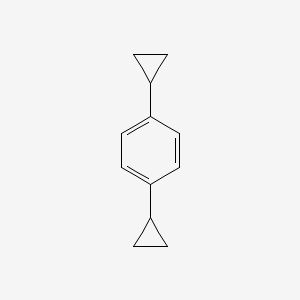
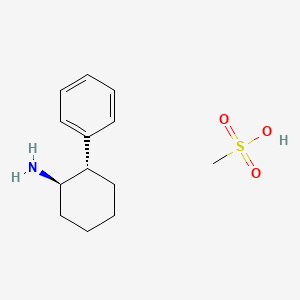
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
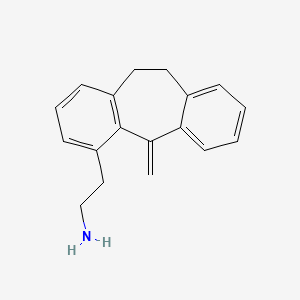
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)
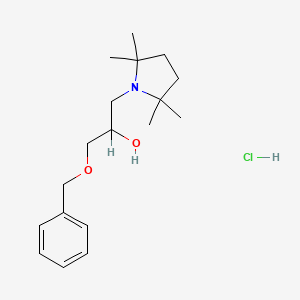
![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
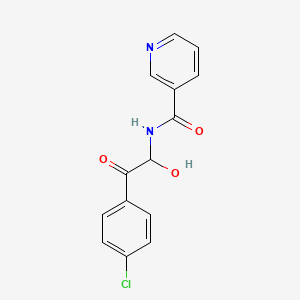
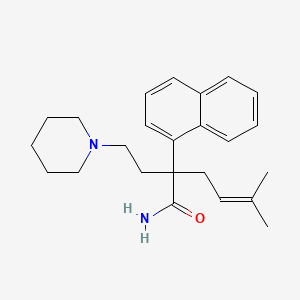
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
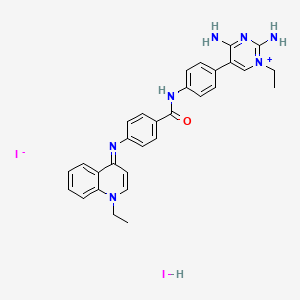
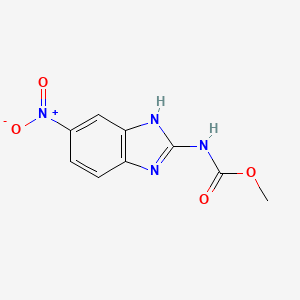
![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
